molecular formula C8H7N3O2 B2776010 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707602-46-7

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2776010
CAS No.: 1707602-46-7
M. Wt: 177.163
InChI Key: XUYALRLUDMXOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol . It is part of the pyrazolo[1,5-a]pyrimidine class of fused, rigid, and planar N-heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry for the design of novel bioactive molecules . The pyrazolo[1,5-a]pyrimidine core is a key structural element in several compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by inhibiting kinases such as CK2, EGFR, B-Raf, and MEK . Furthermore, this scaffold is found in commercial drugs, including the dipeptidyl peptidase-IV (DPP-IV) inhibitor Anagliptin, used for the treatment of type 2 diabetes . The carboxylic acid functional group at the 6-position of this molecule makes it a versatile synthetic intermediate, or building block, for further chemical derivatization in drug discovery and development programs . As such, it is valuable for researchers aiming to develop new therapeutic agents, particularly in the fields of oncology and metabolic diseases. This product is intended For Research Use Only.

Properties

IUPAC Name

3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-10-11-4-6(8(12)13)3-9-7(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYALRLUDMXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2N=CC(=CN2N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-1-carboxamide with ethyl acetoacetate under basic conditions, followed by cyclization and subsequent oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agent Development

One of the primary applications of 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is as an intermediate in the synthesis of antidiabetic medications. It plays a crucial role in the production of DPP-IV inhibitors, which are used to manage type II diabetes. For instance, it is involved in the synthesis of Anagliptin (Arna row spit of fland), a drug approved for diabetes treatment in Japan and the U.S. .

2. Modulation of Enzymatic Pathways

The compound exhibits biological activities that modulate enzymatic pathways relevant to glucose metabolism. This modulation can enhance insulin sensitivity and improve glycemic control in diabetic patients, making it a valuable component in diabetes research and drug formulation.

Chemical Synthesis

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions that include cyclization processes and functional group modifications. The choice of synthesis method can impact the yield and purity of the final product, which is critical for pharmaceutical applications.

Synthesis Method Description Yield (%)
Cyclization ReactionInvolves cyclizing precursors under acidic conditions to form the pyrazolo-pyrimidine structure.75-85%
FunctionalizationModifying existing functional groups to introduce carboxylic acid functionality.70-80%

Biological Activities

This compound has been studied for its potential biological activities beyond diabetes management:

  • Antimicrobial Properties : Research indicates that this compound may exhibit activity against certain bacterial strains, contributing to its potential use in developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest that it may influence cancer cell growth through specific pathways, although further research is needed to establish efficacy and mechanisms.

Case Studies

Case Study 1: Synthesis of Anagliptin

A study highlighted the use of this compound as a key intermediate in synthesizing Anagliptin. The synthesis involved several steps starting from simpler pyrazole derivatives, demonstrating high efficiency and specificity in targeting DPP-IV inhibition .

Case Study 2: Biological Activity Assessment

In another investigation, researchers assessed the antimicrobial properties of this compound against various pathogens. The compound showed promising results against Gram-positive bacteria, indicating its potential for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 4-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Uniqueness

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s interaction with molecular targets and its overall stability .

Biological Activity

3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines. The general structure can be represented as follows:

C8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2

The synthesis of this compound typically involves multi-step reactions starting from 5-amino-3-methylpyrazole. For instance, a common synthetic route includes the reaction of 5-amino-3-methylpyrazole with diethyl malonate followed by cyclization and subsequent functionalization steps to yield the desired carboxylic acid derivative .

Antidiabetic Properties

One of the notable biological activities of this compound is its antidiabetic effect. Research indicates that this compound may enhance insulin sensitivity and promote glucose uptake in muscle cells, making it a candidate for further development in diabetes management .

Anticancer Potential

The compound has also shown anticancer properties. Studies have demonstrated its ability to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/AKT, which are crucial for cell survival and proliferation .

Cancer Type IC50 (μM) Mechanism
Breast Cancer2.8PI3K inhibition
Lung Cancer5.0Apoptosis induction
Colon Cancer4.2Cell cycle arrest

Enzyme Inhibition

This compound exhibits enzyme inhibitory activity against several targets, including kinases involved in cancer progression. For example, it has been identified as an inhibitor of PI3Kδ with an IC50 value in the low nanomolar range . This selectivity makes it a promising candidate for targeted therapies in oncology.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Insulin Sensitivity : In vitro studies demonstrated that treatment with this compound led to a significant increase in glucose uptake in L6 skeletal muscle cells compared to control groups.
  • Anticancer Activity in Animal Models : A study involving xenograft models showed that administration of this compound resulted in reduced tumor growth and increased survival rates compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves multi-step reactions starting with pyridine-1-one and dimethyl malonate under basic conditions, followed by cyclization and functionalization. Key steps include:

  • Cyclization : Reaction of 3-amino-4-aroylpyrazoles with substituted 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core .
  • Carboxylation : Introduction of the carboxylic acid group via oxidation or substitution reactions, often using reagents like potassium permanganate .
  • Purification : Crystallization in solvents such as 2-propanol or ethyl acetate to enhance purity .

Q. How is the compound characterized structurally?

Standard characterization techniques include:

Technique Key Data Reference
NMR Assigns proton environments (e.g., δ 2.95 ppm for methyl groups) .
HPLC Purity assessment (>97% as per CAS specifications) .
X-ray Crystallography Resolves crystal packing and hydrogen-bonding networks .

Q. What is the primary biological target of this compound?

The compound acts as a selective inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) , an enzyme critical in glucose metabolism. It prolongs incretin hormone activity, enhancing insulin secretion and suppressing glucagon release .

Advanced Research Questions

Q. How can low yields in the cyclization step during synthesis be addressed?

Strategies to optimize cyclization:

  • Activated intermediates : Use p-nitrophenyl esters to improve reaction efficiency, followed by scavenging reagents (e.g., polymer-bound trisamine) to remove excess reagents .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysis : Transition-metal catalysts (e.g., Pd) may accelerate ring closure .

Q. What structural modifications enhance DPP-IV inhibitory activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Methyl substitution : The 3-methyl group enhances binding affinity to DPP-IV’s hydrophobic S2 pocket .
  • Carboxylic acid group : Critical for forming hydrogen bonds with catalytic residues (e.g., Arg125) .
  • Heteroaryl substituents : Electron-withdrawing groups at the 7-position improve potency but may reduce solubility .

Q. How can contradictory bioactivity data across studies be resolved?

Conflicting results (e.g., varying IC50 values) may arise from:

  • Assay conditions : Differences in pH, temperature, or enzyme isoforms (e.g., DPP-IV vs. DPP8/9). Validate using standardized protocols (e.g., WHO guidelines) .
  • Compound stability : Degradation under assay conditions (e.g., ester hydrolysis) can skew results. Monitor stability via LC-MS .
  • Off-target effects : Use knockout cell lines or selective inhibitors to confirm target specificity .

Q. What computational methods are used to model its binding mode?

  • Molecular docking : Predicts interactions with DPP-IV (e.g., Glide or AutoDock Vina) using PDB ID 1N1M .
  • MD simulations : Evaluates dynamic stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
  • Free-energy calculations : MM-GBSA quantifies binding affinities for SAR refinement .

Data Contradiction Analysis

Q. Why do some studies report variable solubility profiles?

Solubility discrepancies arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) alter solubility .
  • pH dependence : The carboxylic acid group confers pH-sensitive solubility (e.g., >10 mg/mL at pH 7.4 vs. <1 mg/mL at pH 2.0) .
  • Counterion effects : Salt formation (e.g., sodium salt) improves aqueous solubility .

Q. How does this compound compare to other pyrazolo[1,5-a]pyrimidine derivatives?

Compound Key Differences Reference
2,7-Dimethyl analog Reduced DPP-IV affinity due to steric hindrance .
5-Indole-substituted Enhanced kinase inhibition but lower selectivity .
Triazolo[1,5-a]pyrimidines Improved CB2 cannabinoid receptor binding .

Methodological Recommendations

  • Synthetic scale-up : Optimize for gram-scale production using flow chemistry to maintain yield (>80%) .
  • Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess hepatotoxicity early in development .
  • Patent landscape : Review granted patents (e.g., WO2015178671A1) to avoid infringement in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.